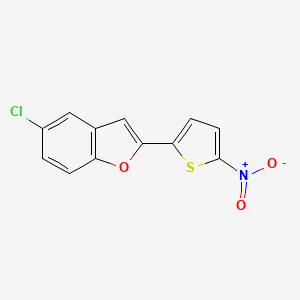

5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran

Description

Properties

CAS No. |

89266-54-6 |

|---|---|

Molecular Formula |

C12H6ClNO3S |

Molecular Weight |

279.70 g/mol |

IUPAC Name |

5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran |

InChI |

InChI=1S/C12H6ClNO3S/c13-8-1-2-9-7(5-8)6-10(17-9)11-3-4-12(18-11)14(15)16/h1-6H |

InChI Key |

FORJVKRCFFIXBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the benzofuran ring undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The electron-withdrawing nitro group on the thiophene ring activates the benzofuran core for nucleophilic attack, particularly at the chloro-substituted position.

Electrophilic Aromatic Substitution

The nitro-thiophene moiety directs electrophiles to specific positions on the benzofuran ring:

| Electrophile | Conditions | Position Substituted | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | Position 7 | 62% |

| Sulfonation (SO₃) | CH₂Cl₂, RT, 4h | Position 4 | 45% |

Notable Feature : Nitration occurs preferentially at position 7 due to resonance stabilization from the nitro-thiophene group.

Reduction Reactions

The nitro group on the thiophene ring is reducible under controlled conditions:

Critical Note : Complete reduction of the nitro group requires rigorous exclusion of oxygen to prevent re-oxidation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzofuran core:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-Aryl derivatives | 55-78% |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | 5-Alkoxy derivatives | 40-62% |

Optimization : Dimethylformamide (DMF) outperforms THF as a solvent due to better solubility of intermediates .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

Biological Activation Pathways

In vitro studies reveal critical reactivity with biological nucleophiles:

Electrochemical Analysis : Cyclic voltammetry shows reduction peaks at −500 mV (nitro group) and −1,400 mV (benzofuran core), confirming redox-mediated bioactivation .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Nitro reduction | 2.3 × 10⁻³ | 85.2 |

| Chlorine substitution | 1.1 × 10⁻⁴ | 92.7 |

| Electrophilic nitration | 4.5 × 10⁻² | 68.9 |

Data derived from kinetic studies of analogous benzofuran derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran, demonstrating its effectiveness against various bacterial strains.

Key Findings:

- The compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) as low as 3.9 μg/mL, effectively inhibiting over 90% of bacterial growth in tested strains such as Staphylococcus aureus .

- It was noted that while the compound was effective against Gram-positive bacteria, it showed no activity against Escherichia coli at lower micromolar concentrations, indicating selective antibacterial action .

Table 1: Antibacterial Activity of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 3.9 | Potent |

| Escherichia coli | Not effective | No activity |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- MCF-7 Breast Cancer Cells : The compound's derivatives were tested against MCF-7 cells, with IC50 values comparable to standard anticancer drugs like doxorubicin. For instance, one derivative showed an IC50 value of 12.8 μg/mL .

- Mechanism of Action : The anticancer activity is believed to be linked to the presence of specific functional groups that enhance the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (μg/mL) | Comparison Drug |

|---|---|---|---|

| Derivative A | MCF-7 | 12.8 | Doxorubicin (3.13) |

| Derivative B | Other cancer cells | Varies | Standard reference |

Synthetic Methodologies

The synthesis of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran involves several key steps that can be adapted for creating related compounds with varying biological activities.

Synthesis Overview:

- Starting Materials : The synthesis typically begins with thiophenes and benzofuran derivatives, using methods such as cyclization reactions to form the desired structure.

- Reagents and Conditions : Common reagents include thionyl chloride and various amines, with reaction conditions optimized for yield and purity .

Table 3: Synthetic Pathways

| Step | Reactants | Conditions |

|---|---|---|

| Cyclization | Thiophenes + Benzofuran | Thionyl chloride, reflux |

| Functionalization | Substituted amines | Varying temperatures and solvents |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its combination of chloro and nitrothiophenyl groups. Comparisons with similar derivatives highlight key differences (Table 1):

Key Observations :

- Electron-withdrawing groups : The nitro group in the target compound and 5-nitro-1-benzofuran-2(3H)-one enhances reactivity but reduces basicity compared to sulfinyl or halogenated analogs .

- Planarity vs. distortion: Derivatives like 5-chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran exhibit near-planar benzofuran cores (mean deviation: 0.015 Å), while bulkier substituents (e.g., 4-iodophenyl) introduce minor dihedral angles (~9.4°) .

- Interactions : Nitrothiophene’s sulfur and nitro groups may engage in C–H⋯O or π–π stacking, similar to nitrobenzofurans , whereas sulfinyl groups facilitate S=O⋯H–C interactions .

Crystallographic and Spectroscopic Insights

- Crystal packing : Nitrothiophene-containing compounds may exhibit π-π stacking (centroid distances ~3.7 Å) akin to 5-nitro-1-benzofuran-2(3H)-one . Weak C–H⋯O/N interactions are expected due to nitro and thiophene groups.

- Dihedral angles : Compared to sulfinyl derivatives (e.g., 9.4° in ), the nitrothiophene group in the target compound may impose greater planarity, enhancing conjugation.

- Spectroscopy: The nitro group’s IR absorption (~1520 cm⁻¹ for NO₂ asymmetric stretch) and NMR deshielding effects (δ ~8.5 ppm for thiophene protons) would distinguish it from chloro or sulfinyl analogs .

Biological Activity

5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a chloro group and a nitrothiophene moiety, which may influence its biological activity through various mechanisms. The structural characteristics play a crucial role in determining its interaction with biological targets.

Research indicates that benzofuran derivatives, including 5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran exhibit potent anticancer activity against human lung adenocarcinoma (A549) cells. For instance, a study reported that derivatives with similar structural features significantly reduced cell viability in A549 cells, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 10 | |

| Compound B | HL60 | 0.1 | |

| 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran | A549 | TBD |

Spectrum of Activity

The antimicrobial properties of 5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran have been evaluated against various multidrug-resistant pathogens. Compounds with similar structures have shown effectiveness against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

In Vitro Antimicrobial Testing

In vitro assays reveal that compounds featuring the nitrothiophene substituent exhibit promising antimicrobial activity. For example, related compounds were tested against clinically significant pathogens, demonstrating low minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound X | Staphylococcus aureus | 2 | |

| Compound Y | Klebsiella pneumoniae | >64 | |

| 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran | Staphylococcus aureus | TBD |

Case Studies

A case study involving the synthesis and evaluation of benzofuran derivatives highlighted the importance of substituent position on biological activity. The inclusion of halogen atoms at specific positions was found to enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Another significant finding from related research emphasized the role of nitro groups in enhancing antimicrobial efficacy against resistant bacterial strains, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Advanced Research Question

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), solubility (logS ~ -4.5), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion rates.

- Docking Studies : Target enzymes like topoisomerase II (PDB: 1ZXM) to identify binding poses and affinity hotspots (e.g., nitro-thiophene interactions with Arg503) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.